2,5-dibromo-4-cyclobutyl-1,3-thiazole
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Overview
Description
2,5-Dibromo-4-cyclobutyl-1,3-thiazole is a heterocyclic compound containing sulfur and nitrogen atoms in its thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dibromo-4-cyclobutyl-1,3-thiazole typically involves the bromination of a precursor thiazole compound. One common method includes the reaction of cyclobutylamine with carbon disulfide and bromine in the presence of a base to form the desired thiazole ring with bromine substituents at the 2 and 5 positions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,5-Dibromo-4-cyclobutyl-1,3-thiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The thiazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Cross-Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Catalysts: Such as palladium catalysts for cross-coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of thiazole derivatives with different functional groups .
Scientific Research Applications
2,5-Dibromo-4-cyclobutyl-1,3-thiazole has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules with potential therapeutic properties.
Materials Science: The compound can be used in the development of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a probe for studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 2,5-dibromo-4-cyclobutyl-1,3-thiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in biochemical pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
2,4-Dibromothiazole: Another brominated thiazole with similar reactivity but different substitution pattern.
2,5-Dibromo-3,4-dihexylthiophene: A related compound with a thiophene ring instead of a thiazole ring.
Uniqueness
2,5-Dibromo-4-cyclobutyl-1,3-thiazole is unique due to its cyclobutyl substituent, which imparts distinct steric and electronic properties. This makes it a valuable scaffold for the design of novel compounds with specific biological and material properties .
Properties
CAS No. |
1314354-06-7 |
---|---|
Molecular Formula |
C7H7Br2NS |
Molecular Weight |
297 |
Purity |
95 |
Origin of Product |
United States |
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